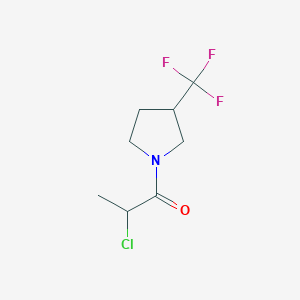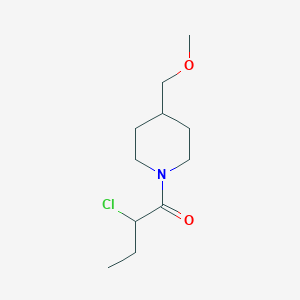
2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)butan-1-one
Vue d'ensemble
Description
2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)butan-1-one, also known as CMPB, is a synthetic molecule composed of two rings, an alkyl group, and a chlorine atom. It is a member of the piperidine family of compounds and has a variety of uses in the scientific and medical research fields. CMPB is an important reagent in chemical synthesis, as it can be used to catalyze reactions and synthesize other compounds. It is also used in the medical research field for its ability to modulate the activity of a variety of proteins and enzymes.
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)butan-1-one and its derivatives are pivotal in medicinal chemistry, serving as intermediates in the synthesis of various pharmacologically active compounds. Notably, these compounds are instrumental in the development of CCR5 antagonists, which have shown potent anti-HIV-1 activity. For example, derivatives like (2S)-2-(3-Chlorophenyl)-1-[N-(methyl)-N-(phenylsulfonyl)amino]-4-[spiro(2,3-dihydrobenzthiophene-3,4'-piperidin-1'-yl)]butane S-oxide have been identified as potent CCR5 antagonists, highlighting the critical role of 2-chloro-piperidinyl butanones in synthesizing key pharmacological agents (Finke et al., 2001).
Additionally, these compounds find application in the synthesis of benzamide derivatives acting as serotonin 4 receptor agonists, indicating their broad utility in designing agents that can influence various biological pathways (Sonda et al., 2003).
Organic Synthesis and Chemical Research
The chemical structure of 2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)butan-1-one lends itself to a wide range of reactions in organic synthesis, making it a valuable compound in chemical research. Its utility is demonstrated in the preparation of novel copolymers and the functionalization of heterocycles, illustrating the compound's versatility in synthetic chemistry. Studies such as the palladium-catalyzed C-H functionalization showcase innovative methods to create oxindole derivatives, emphasizing the compound's role in advancing synthetic methodologies (Magano et al., 2014).
Crystallographic and Structural Analysis
Structural and crystallographic analyses of derivatives have provided deep insights into their molecular configurations, which is crucial for understanding their interactions with biological targets. For instance, the crystal structure analysis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, a related compound, offers valuable information on the spatial arrangement of atoms and molecular conformations, aiding in the design of more effective drug molecules (Benakaprasad et al., 2007).
Propriétés
IUPAC Name |
2-chloro-1-[4-(methoxymethyl)piperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-3-10(12)11(14)13-6-4-9(5-7-13)8-15-2/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXZXHFRZDCGHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)COC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



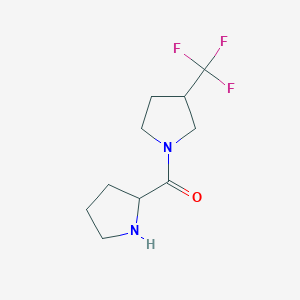
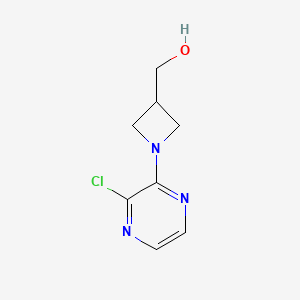

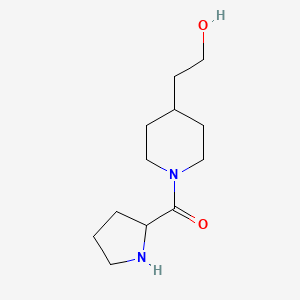



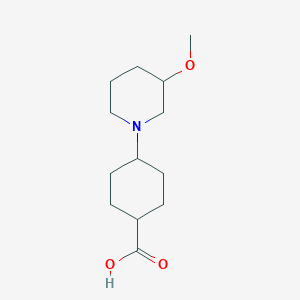
![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-chloropropan-1-one](/img/structure/B1476750.png)
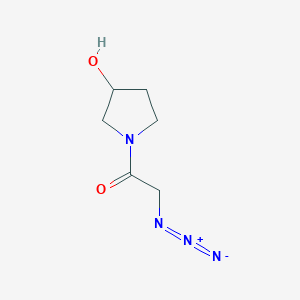
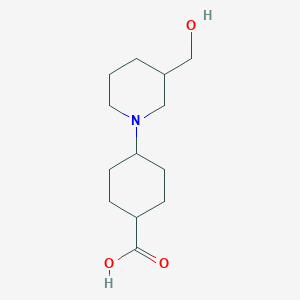
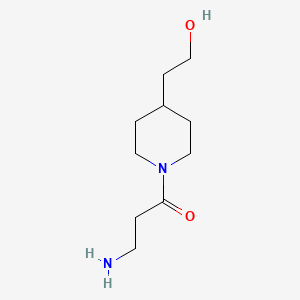
![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-chlorobutan-1-one](/img/structure/B1476756.png)
